physicochemical properties of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
physicochemical properties of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the anticipated , a novel heterocyclic compound with potential applications in medicinal and agrochemical research. Given the limited direct experimental data for this specific molecule, this document synthesizes information from closely related fluorinated pyrazoles, established principles of physical organic chemistry, and state-of-the-art in silico prediction methodologies. We will explore the structural and electronic characteristics, predict key physicochemical parameters, and provide detailed, field-proven experimental protocols for their empirical determination. The causal relationships between the unique structural motifs—the pyrazole core, the methyl group, and the pentafluoroethyl substituent—and the resulting properties are a central focus, offering insights for the rational design of future pyrazole-based compounds.
Introduction: The Significance of Fluorinated Pyrazoles
Pyrazoles are a cornerstone of heterocyclic chemistry, with a rich history of application in pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine-containing substituents can dramatically alter the physicochemical and, consequently, the pharmacokinetic and pharmacodynamic profile of a molecule.[3][4] Fluorination is known to modulate properties such as:
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Lipophilicity: Generally increasing the molecule's affinity for nonpolar environments, which can enhance membrane permeability.[3]
-
Metabolic Stability: The strength of the C-F bond often makes fluorinated compounds more resistant to metabolic degradation.[4]
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Binding Affinity: The unique electronic properties of fluorine can lead to enhanced interactions with biological targets.[4]
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pKa: The strong electron-withdrawing nature of fluoroalkyl groups can significantly lower the pKa of nearby acidic or basic centers.[4]
The subject of this guide, 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, combines the established pyrazole scaffold with a lipophilic and electron-withdrawing pentafluoroethyl group, alongside a methyl group that can influence both sterics and electronics. Understanding the interplay of these structural features is critical for predicting its behavior in biological systems.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any molecule is a thorough understanding of its structure and the resulting physicochemical properties.
Molecular Structure and Isomerism
The structure of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole is presented below. A key feature of N-unsubstituted pyrazoles is the potential for prototropic tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms.[5] This equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring.
Figure 1: Structure of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 4-methyl-3-(pentafluoroethyl)-1H-pyrazole. These values are estimated based on data from structurally similar compounds and established computational models.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₆H₅F₅N₂ | - |
| Molecular Weight | 212.11 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 70-90 | Solid at room temperature is expected. The presence of the polar pyrazole ring and potential for hydrogen bonding suggests a crystalline solid. The exact value is difficult to predict without experimental data. For comparison, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200-201°C, though the carboxylic acid group significantly influences this.[6] |
| Boiling Point (°C) | ~200-220 (at 760 mmHg) | Estimated based on the molecular weight and polarity. Likely to be a high-boiling liquid or a low-melting solid. |
| logP (Octanol/Water) | 2.5 - 3.5 | The pentafluoroethyl group is highly lipophilic, which will be the dominant contributor to a positive logP value. The methyl group also contributes to lipophilicity. This is a critical parameter for predicting membrane permeability and oral bioavailability.[7][8] For a related compound, 1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole, the predicted logP is 3.24.[9] |
| pKa (acidic) | ~12-14 | The N-H proton of the pyrazole ring is weakly acidic. The electron-withdrawing pentafluoroethyl group will lower this pKa compared to unsubstituted pyrazole.[5] |
| pKa (basic) | ~0-1 | The pyridine-like nitrogen is weakly basic. The strong electron-withdrawing effect of the pentafluoroethyl group will significantly reduce its basicity compared to unsubstituted pyrazole (pKa ~2.5).[5] |
| Water Solubility | Low to Moderate | The polar pyrazole ring can engage in hydrogen bonding with water, but the large, hydrophobic pentafluoroethyl group will likely limit aqueous solubility. The overall solubility will be a balance of these opposing factors. Fluorination can sometimes surprisingly improve solubility.[10] |
Experimental Determination of Physicochemical Properties
The following section details robust, validated protocols for the experimental determination of the key .
Determination of Lipophilicity (logP)
Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][7] The shake-flask method is the traditional approach, but HPLC-based methods are often faster and require less material.[11]
Experimental Workflow: HPLC-based logP Determination
Figure 2: Workflow for HPLC-based logP determination.
Step-by-Step Protocol:
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Preparation of Standards and Sample:
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Select a set of 5-7 commercially available compounds with known logP values that bracket the expected logP of the target compound.
-
Prepare individual stock solutions of the standards and the target compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
HPLC Analysis:
-
Equilibrate a reverse-phase C18 HPLC column with a mobile phase of methanol and water at a specific ratio (e.g., 70:30 v/v).[11]
-
Inject each standard and the target compound individually.
-
Record the retention time (t_R) for each compound and the void time (t_0), which is the retention time of a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.
-
Determine the log(k) of the target compound and use the calibration curve to interpolate its logP value.
-
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical factor for drug absorption and distribution. The shake-flask method is a reliable technique for determining thermodynamic solubility.
Step-by-Step Protocol:
-
Add an excess amount of solid 4-methyl-3-(pentafluoroethyl)-1H-pyrazole to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a calibrated analytical technique such as HPLC-UV or LC-MS.
Determination of pKa
Rationale: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. Potentiometric titration is a classic and accurate method for pKa determination.
Experimental Workflow: Potentiometric Titration
Figure 3: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent like methanol may be necessary if the aqueous solubility is low.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
To determine the basic pKa, perform a back-titration with a standardized strong acid (e.g., 0.1 M HCl).
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized (the half-equivalence point).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazole C-H proton, the N-H proton (which may be broad due to exchange), and the methyl group protons. The chemical shift of the pyrazole C-H will be influenced by the adjacent methyl and pentafluoroethyl groups. The methyl group will appear as a singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the three pyrazole ring carbons, the methyl carbon, and the two carbons of the pentafluoroethyl group. The carbons of the pentafluoroethyl group will exhibit characteristic splitting patterns due to coupling with fluorine.[12]
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The pentafluoroethyl group is expected to show two multiplets: one for the -CF₂- group and one for the -CF₃ group, with coupling between them.[13]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) can be employed. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be readily observable. Common fragmentation patterns for pyrazoles include the loss of HCN and N₂.[14][15] The presence of the pentafluoroethyl group will lead to characteristic fragmentation pathways involving the loss of fluorine-containing radicals.
Conclusion and Future Directions
This technical guide has outlined the predicted and provided a roadmap for their experimental determination. The presence of the pentafluoroethyl group is anticipated to confer high lipophilicity and metabolic stability, making this and related compounds promising candidates for drug discovery and agrochemical development. Empirical validation of the predicted properties is a critical next step. Further studies should also include in vitro ADME assays to assess metabolic stability in liver microsomes and cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). The insights gained from a thorough physicochemical characterization will be invaluable for guiding the optimization of this promising chemical scaffold.
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